2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopentylquinazolin-4(3H)-one

Description

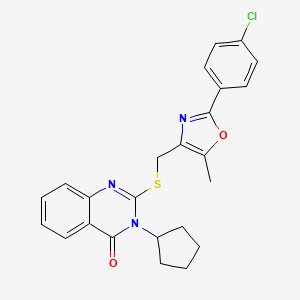

The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopentylquinazolin-4(3H)-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a quinazolin-4(3H)-one core substituted with a cyclopentyl group at position 3 and a thioether-linked 2-(4-chlorophenyl)-5-methyloxazole moiety at position 2. Its structural complexity arises from the integration of multiple pharmacophoric elements:

- Quinazolinone core: Known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity.

- Oxazole ring: A five-membered aromatic heterocycle with nitrogen and oxygen atoms, often associated with bioactivity in agrochemicals and pharmaceuticals.

- 4-Chlorophenyl group: A common substituent in bioactive compounds, enhancing lipophilicity and target binding.

Structural determination of Compound A likely employs X-ray crystallography techniques, with refinement facilitated by programs such as SHELXL, a widely trusted tool for small-molecule analysis .

Properties

IUPAC Name |

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-cyclopentylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN3O2S/c1-15-21(26-22(30-15)16-10-12-17(25)13-11-16)14-31-24-27-20-9-5-4-8-19(20)23(29)28(24)18-6-2-3-7-18/h4-5,8-13,18H,2-3,6-7,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTZXDDKMWMYRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopentylquinazolin-4(3H)-one is a complex organic molecule with potential biological significance. Its structure, featuring oxazole, quinazolinone, and thioether moieties, suggests a variety of biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C19H23ClN2O3S

- Molecular Weight : 394.92 g/mol

- CAS Number : 1015859-04-7

The compound's structure is characterized by multiple functional groups that contribute to its biological properties. The presence of the 4-chlorophenyl group and the 5-methyloxazole moiety are particularly noteworthy for their roles in pharmacological interactions.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this quinazolinone derivative exhibit significant antimicrobial properties. Research has shown that related compounds can inhibit bacterial growth, suggesting that this compound may also possess similar activities.

| Compound | Activity | Reference |

|---|---|---|

| 2-((4-Chlorophenyl)-5-methyloxazole) | Antibacterial | |

| Quinazolinone derivatives | Antifungal |

Anticancer Properties

The compound is being investigated as a potential anticancer agent. Studies have demonstrated that quinazolinone derivatives can inhibit specific kinases involved in cancer cell proliferation and survival. The mechanisms may involve:

- Inhibition of Tyrosine Kinases : This compound may modulate pathways linked to cell survival and proliferation, such as the VEGF signaling pathway.

- Cell Cycle Arrest : It has been shown to induce apoptosis in various cancer cell lines.

| Study | Cell Line | Effect |

|---|---|---|

| Study A | HeLa | Induces apoptosis |

| Study B | MCF-7 | Inhibits proliferation |

The biological effects of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways.

- Receptor Modulation : It may interact with various receptors, altering their activity and downstream signaling cascades.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.

Case Study 1: Anticancer Activity

A study conducted on a series of quinazolinone derivatives found that modifications at the thioether position significantly enhanced anticancer activity against breast cancer cells (MCF-7). The study highlighted the importance of structural variations in optimizing biological activity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds, demonstrating effectiveness against resistant strains of bacteria, indicating potential for this compound in treating infections.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key structural and functional attributes of Compound A relative to analogous compounds:

Key Comparative Insights :

Bioactivity Profiles: Compound A’s thioether-linked oxazole and quinazolinone core may enhance target binding compared to triazole derivatives (), which rely on nitrogen-rich heterocycles for antifungal action .

Structural Stability and Solubility: The cyclopentyl group in Compound A may improve metabolic stability over aliphatic chains in metconazole . However, the rigid quinazolinone core could reduce solubility compared to pyrazolone derivatives (), which feature less planar structures .

For instance, the oxazole ring’s electron-withdrawing nature might modulate reactivity compared to triazoles .

Research Findings and Implications

- Antifungal Potential: Triazole derivatives () demonstrate that nitrogen-rich heterocycles with chlorophenyl groups disrupt fungal ergosterol synthesis. Compound A’s oxazole-thioether linkage may offer a novel mechanism of action, though potency comparisons require empirical data .

- Agrochemical Applications : The 4-chlorophenyl motif aligns with fungicides like metconazole, suggesting Compound A could be optimized for crop protection .

- Synthetic Challenges : The steric hindrance from the cyclopentyl group in Compound A might complicate synthesis compared to simpler pyrazolones (), necessitating advanced catalytic methods .

Q & A

Q. What synthetic routes are recommended for preparing this compound?

A robust method involves reacting thiol-containing intermediates with chlorinated precursors in PEG-400 under heterogeneous catalysis (e.g., Bleaching Earth Clay at pH 12.5). Post-reaction, purification via recrystallization in aqueous acetic acid ensures high purity. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

Q. Which spectroscopic techniques confirm the compound’s structural integrity?

Use IR spectroscopy to identify thioether (C-S, ~600–700 cm⁻¹) and quinazolinone carbonyl (C=O, ~1680–1720 cm⁻¹) stretches. ¹H NMR resolves cyclopentyl protons (δ 1.5–2.5 ppm) and methyl groups on the oxazole moiety (δ 2.3–2.6 ppm). Compare spectral data with analogs in published syntheses to validate assignments .

Q. How can researchers optimize reaction yields for intermediates?

Employ phase-transfer catalysts (e.g., PEG-400) to enhance solubility and reaction kinetics. Control temperature (70–80°C) to minimize side reactions, and use excess chlorinated reagents to drive thioether formation to completion .

Advanced Research Questions

Q. How do computational methods predict binding interactions with biological targets?

Use AutoDock4 with flexible side-chain docking to model ligand-receptor flexibility, particularly for cyclopentyl and chlorophenyl moieties. Validate poses using scoring functions and cross-docking experiments against known crystal structures (e.g., HIV protease analogs) . Complement with Multiwfn to map electrostatic potential surfaces, identifying regions prone to hydrogen bonding or steric clashes .

Q. What strategies resolve discrepancies in reported bioactivity data?

Cross-validate experimental results with X-ray crystallography (e.g., resolving binding modes in analogs from ) and molecular dynamics simulations to assess stability of ligand-receptor complexes. Reconcile contradictions by analyzing solvent effects or protonation states in assay conditions .

Q. How can electron density topology inform reactivity studies?

Perform quantum chemical topology analysis using Multiwfn to calculate Laplacian (∇²ρ) and bond critical points. This reveals electron-rich regions (e.g., sulfur atoms in thioether linkages) susceptible to nucleophilic attack or oxidation .

Q. What methodologies characterize noncovalent interactions in ligand-receptor complexes?

Apply the NCI (Non-Covalent Interaction) index to visualize van der Waals, hydrogen bonding, and steric repulsion in real space. Use reduced density gradient (RDG) isosurfaces to map interaction strength and spatial distribution, critical for rational drug design .

Data Analysis and Experimental Design

Q. How to design experiments assessing steric effects on synthetic pathways?

Conduct molecular mechanics simulations (e.g., with AutoDockTools) to estimate steric hindrance between the cyclopentyl group and reactive sites. Correlate computational predictions with experimental yields to optimize substituent placement .

Q. What statistical approaches validate reproducibility in spectroscopic data?

Use principal component analysis (PCA) on NMR/IR datasets to identify outliers. Apply ANOVA to compare batch-to-batch variability, ensuring synthetic consistency. Reference crystallographic data (e.g., ) to calibrate spectral assignments .

Q. How to evaluate environmental fate using computational models?

Leverage molecular descriptor calculations (logP, polar surface area) to predict solubility and biodegradability. Integrate with environmental compartment models (e.g., EPI Suite) to simulate distribution in aquatic/terrestrial systems .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.